2-[4-(4-Pentylphenyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Pentylphenyl)phenyl]ethanol is an organic compound with the molecular formula C19H24O and a molecular weight of 268.39 g/mol . It is characterized by a biphenyl structure with a pentyl group attached to one of the phenyl rings and an ethanol group attached to the other . This compound is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Pentylphenyl)phenyl]ethanol typically involves the reaction of 4-pentylphenylboronic acid with 4-bromophenylethanol in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Pentylphenyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Scientific Research Applications
2-[4-(4-Pentylphenyl)phenyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4-Pentylphenyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Butylphenyl)phenyl]ethanol: Similar structure but with a butyl group instead of a pentyl group.
2-[4-(4-Hexylphenyl)phenyl]ethanol: Similar structure but with a hexyl group instead of a pentyl group.
2-[4-(4-Methylphenyl)phenyl]ethanol: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
2-[4-(4-Pentylphenyl)phenyl]ethanol is unique due to its specific combination of a pentyl group and an ethanol group attached to a biphenyl structure . This unique structure imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications .
Biological Activity
2-[4-(4-Pentylphenyl)phenyl]ethanol is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a biphenyl core with a phenolic hydroxyl group and a pentyl substituent, contributes to its diverse biological interactions.
Chemical Structure and Properties
- Molecular Formula : C19H26O
- IUPAC Name : this compound
The presence of the pentyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. The compound's biphenyl structure may also influence its pharmacological properties, allowing it to interact with various enzymes and receptors involved in inflammatory and pain pathways .
Biological Activity
Research has demonstrated that this compound exhibits anti-inflammatory and analgesic properties. It is believed to interact with specific enzyme sites, potentially inhibiting their activity and affecting pain and inflammatory responses. This interaction profile suggests that the compound could serve as a therapeutic agent in managing conditions associated with inflammation and pain .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation.
- Membrane Interaction : Similar to other phenolic compounds, it may disrupt lipid bilayer organization, affecting cellular membrane integrity and function .
- Receptor Binding : The biphenyl structure allows for potential binding to various receptors, enhancing its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table presents a comparison of this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-[4-(Phenyl)phenyl]ethanol | C18H22O | Lacks pentyl substituent; simpler structure |
2-[4-(Octylphenyl)phenyl]ethanol | C20H30O | Longer alkyl chain; potentially different solubility |
2-[4-(3-Methylphenyl)phenyl]ethanol | C19H24O | Methyl group introduces steric effects |
The unique structural features of this compound enhance its lipophilicity compared to its analogs, which may influence its biological activity and therapeutic potential .
Case Studies and Research Findings
- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases .
- Analgesic Properties : Animal models have demonstrated that administration of this compound results in reduced pain sensitivity, indicating its analgesic effects. The mechanism appears to involve modulation of pain pathways at the central nervous system level .
- Cell Membrane Interaction : Research indicates that the compound alters membrane fluidity, which could affect various cellular processes such as signal transduction and membrane transport . This property is crucial for understanding its bacteriostatic activity observed in some studies.
Properties
Molecular Formula |
C19H24O |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[4-(4-pentylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C19H24O/c1-2-3-4-5-16-6-10-18(11-7-16)19-12-8-17(9-13-19)14-15-20/h6-13,20H,2-5,14-15H2,1H3 |
InChI Key |
WZHPUWASUAIUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.